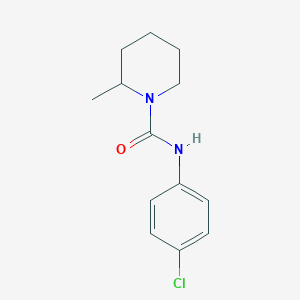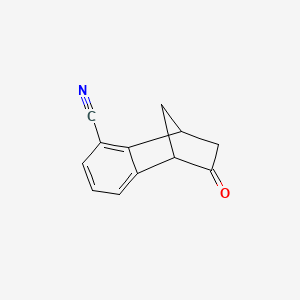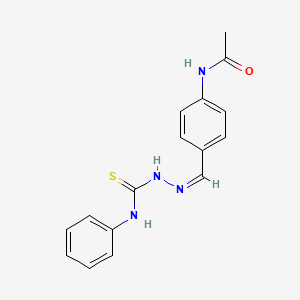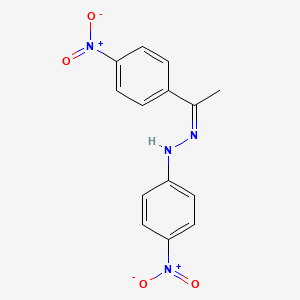
1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further connected to a methyl-substituted piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine typically involves the reaction of 4-chloroaniline with a suitable piperidine derivative. One common method is the reaction of 4-chloroaniline with 2-methylpiperidine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by nucleophiles.
科学的研究の応用
1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine has been explored for various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
- 1-(4-Chlorophenylcarbamoyl)-2-ethylpiperidine
- 1-(4-Chlorophenylcarbamoyl)-2-propylpiperidine
- 1-(4-Chlorophenylcarbamoyl)-2-butylpiperidine
Comparison: 1-(4-Chlorophenylcarbamoyl)-2-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl substitutions, the methyl group may confer distinct steric and electronic properties, affecting its interaction with molecular targets and overall pharmacological profile .
特性
CAS番号 |
60464-78-0 |
|---|---|
分子式 |
C13H17ClN2O |
分子量 |
252.74 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-2-3-9-16(10)13(17)15-12-7-5-11(14)6-8-12/h5-8,10H,2-4,9H2,1H3,(H,15,17) |
InChIキー |
LABSAYPVJHVXER-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)







![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

